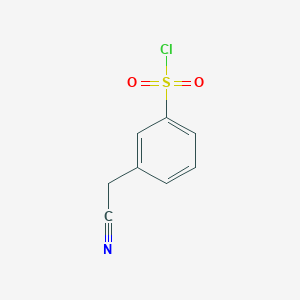

3-(Cyanomethyl)benzene-1-sulfonyl chloride

Overview

Description

Synthesis Analysis

The synthesis of 3-(Cyanomethyl)benzene-1-sulfonyl chloride involves the use of 3-Aminobenzonitrile. The crude product is purified by column chromatography to get the pure 3-cyanobenzene-1-sulfonyl chloride .Molecular Structure Analysis

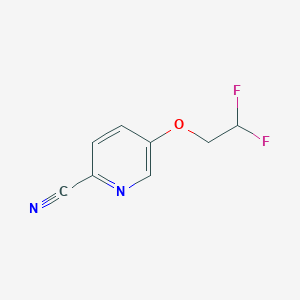

The InChI code for 3-(Cyanomethyl)benzene-1-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 . This compound has a structure with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3 -hybrid bonds .Chemical Reactions Analysis

3-(Cyanomethyl)benzene-1-sulfonyl chloride is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Scientific Research Applications

Application in Chemical Synthesis

- Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” is used in the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .

- Methods of Application or Experimental Procedures: A facile cascade process was developed for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .

- Summary of Results or Outcomes: The protocol resulted in a diverse set of sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library . These sulfonyl fluorides have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .

Application in Electrophilic Aromatic Substitution

- Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .

- Methods of Application or Experimental Procedures: The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Summary of Results or Outcomes: The result of this reaction is a substitution product of benzene .

Application in Preparation of Sulfonamides and Sulfonate Esters

- Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used to prepare sulfonamides and sulfonate esters . These compounds have various applications in the field of pharmaceuticals and organic synthesis .

- Methods of Application or Experimental Procedures: The compound reacts with compounds containing reactive N-H and O-H bonds to form sulfonamides and sulfonate esters respectively .

- Summary of Results or Outcomes: The result of this reaction is the formation of sulfonamides and sulfonate esters .

Application in Continuous Flow Synthesis

- Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used in a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols . This method uses 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

- Methods of Application or Experimental Procedures: The reaction involves the use of a small reactor volume (639 μL) and short residence time (41 s), which affords a very high space–time yield (6.7 kg L −1 h −1) for the model system . The successful operation within a continuous flow environment enabled exquisite control over the reaction parameters, and improved the inherent safety of the process by circumventing thermal runaway .

- Summary of Results or Outcomes: The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields .

Safety And Hazards

properties

IUPAC Name |

3-(cyanomethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVGOWVIEWCNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyanomethyl)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)

![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)

![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)

![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)

![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)

![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)